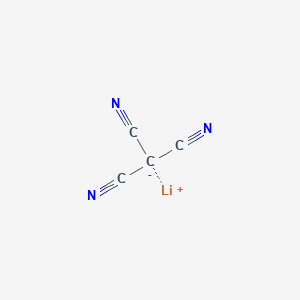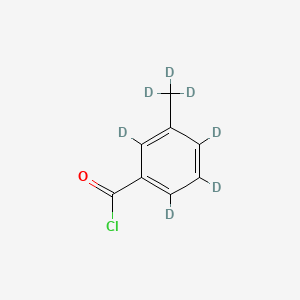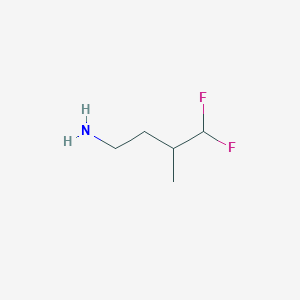
3-Quinolinecarbonitrile, 4-chloro-6,7-bis(phenylmethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Quinolinecarbonitrile, 4-chloro-6,7-bis(phenylmethoxy)- is a chemical compound with the molecular formula C24H17ClN2O2 and a molecular weight of 400.86 g/mol . This compound is characterized by its quinoline core structure, which is substituted with a cyano group at the 3-position, a chlorine atom at the 4-position, and two phenylmethoxy groups at the 6 and 7 positions. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 3-Quinolinecarbonitrile, 4-chloro-6,7-bis(phenylmethoxy)- involves several steps, typically starting with the preparation of the quinoline core. The synthetic route often includes the following steps:
Formation of the Quinoline Core: This can be achieved through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source.
Phenylmethoxylation: The phenylmethoxy groups can be introduced through a nucleophilic substitution reaction using phenylmethanol and a suitable base.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .
Análisis De Reacciones Químicas
3-Quinolinecarbonitrile, 4-chloro-6,7-bis(phenylmethoxy)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and chloro positions, using reagents like sodium methoxide or potassium tert-butoxide.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids to form biaryl derivatives.
Aplicaciones Científicas De Investigación
3-Quinolinecarbonitrile, 4-chloro-6,7-bis(phenylmethoxy)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes
Mecanismo De Acción
The mechanism of action of 3-Quinolinecarbonitrile, 4-chloro-6,7-bis(phenylmethoxy)- involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and the biological context .
Comparación Con Compuestos Similares
3-Quinolinecarbonitrile, 4-chloro-6,7-bis(phenylmethoxy)- can be compared with other similar compounds, such as:
3-Quinolinecarbonitrile, 4-chloro-6,7-dimethoxy-: This compound has methoxy groups instead of phenylmethoxy groups, which may result in different chemical and biological properties.
3-Quinolinecarbonitrile, 4-chloro-6,7-bis(ethoxy)-: The presence of ethoxy groups instead of phenylmethoxy groups can also influence its reactivity and applications.
3-Quinolinecarbonitrile, 4-chloro-6,7-bis(methoxy)-:
Propiedades
Fórmula molecular |
C24H17ClN2O2 |
|---|---|
Peso molecular |
400.9 g/mol |
Nombre IUPAC |
4-chloro-6,7-bis(phenylmethoxy)quinoline-3-carbonitrile |
InChI |
InChI=1S/C24H17ClN2O2/c25-24-19(13-26)14-27-21-12-23(29-16-18-9-5-2-6-10-18)22(11-20(21)24)28-15-17-7-3-1-4-8-17/h1-12,14H,15-16H2 |
Clave InChI |
ACKVGJHXLUHUSS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=C(C=C3C(=C2)C(=C(C=N3)C#N)Cl)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2R,3R,4S,5S)-4-hydroxy-5-(iodomethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15292930.png)
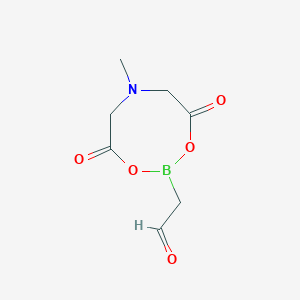
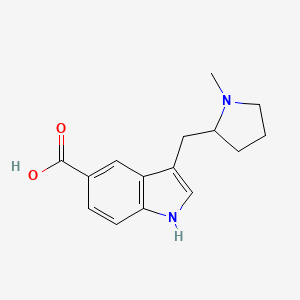
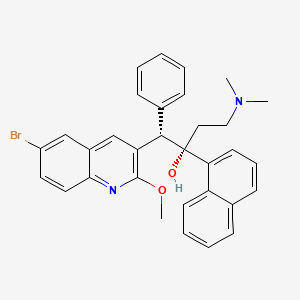

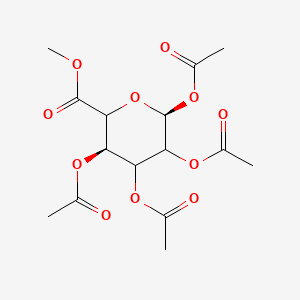
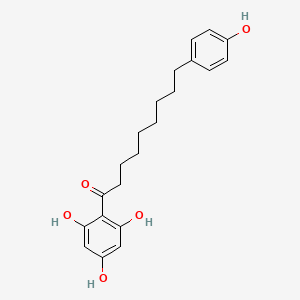
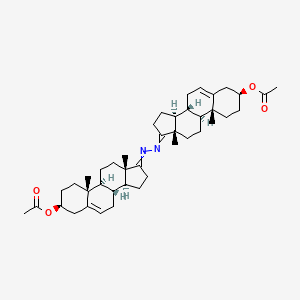
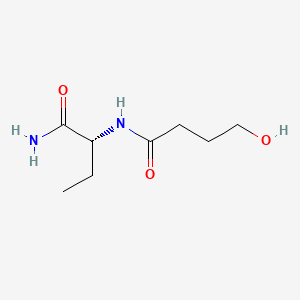
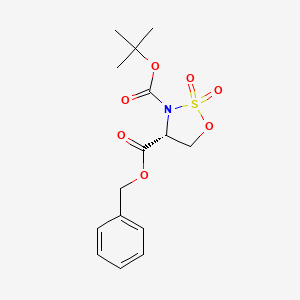
![7-Benzyl-3-(2,4-difluorophenyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15292972.png)
